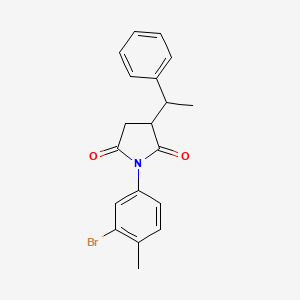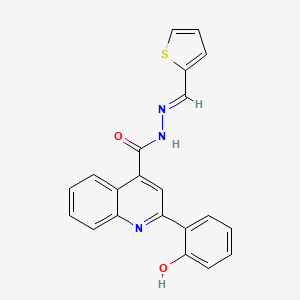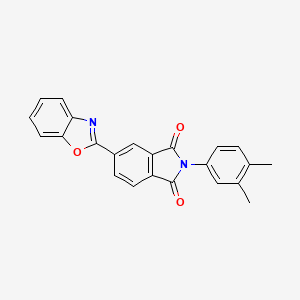
1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione, also known as 3-Br-4-Me-PPP, is a chemical compound that belongs to the family of pyrrolidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP involves its binding to the dopamine D3 receptor. This binding results in the modulation of dopaminergic neurotransmission, which is involved in several physiological processes, including reward, motivation, and movement control.
Biochemical and Physiological Effects
Studies have shown that 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has several biochemical and physiological effects. It has been reported to increase the release of dopamine in the striatum, which is involved in reward and reinforcement. Additionally, 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has been shown to decrease drug-seeking behavior in animal models of drug addiction.
実験室実験の利点と制限
One of the main advantages of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This allows for the specific targeting of this receptor in both in vitro and in vivo studies. However, one of the limitations of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
将来の方向性
There are several future directions for the study of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP. One potential direction is the development of new therapeutic agents based on the structure of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP for the treatment of drug addiction and other neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP and its potential use as a radioligand for imaging the dopamine D3 receptor in vivo.
Conclusion
In conclusion, 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP is a promising compound with potential therapeutic applications. Its high affinity and selectivity for the dopamine D3 receptor make it a potential candidate for the treatment of drug addiction and other neurological disorders. Further studies are needed to fully understand the biochemical and physiological effects of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP and its potential use as a radioligand for imaging the dopamine D3 receptor in vivo.
合成法
The synthesis of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP involves the reaction of 3-bromo-4-methylbenzaldehyde with 1-phenylethylamine, followed by cyclization with maleic anhydride. This method has been reported to yield high purity and high yield of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP.
科学的研究の応用
1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has been extensively studied for its potential therapeutic applications. It has been reported to have high affinity and selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other neurological disorders. Additionally, 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dioneP has been studied for its potential use as a radioligand for imaging the dopamine D3 receptor in vivo.
特性
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-12-8-9-15(10-17(12)20)21-18(22)11-16(19(21)23)13(2)14-6-4-3-5-7-14/h3-10,13,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGJDLGXCVLHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)
methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)
![2-[4-(2-fluoro-4-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059704.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6059708.png)

![7-(4-isopropylbenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6059732.png)
![3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6059737.png)
![6-hydroxy-5-(4-methoxybenzyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6059742.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methoxymethyl)-1-pyrrolidinyl]pyridine](/img/structure/B6059752.png)
![N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide](/img/structure/B6059758.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6059761.png)

![5-(3-chloro-4,5-dimethoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6059782.png)